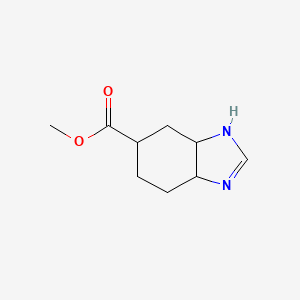

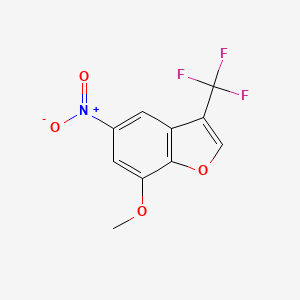

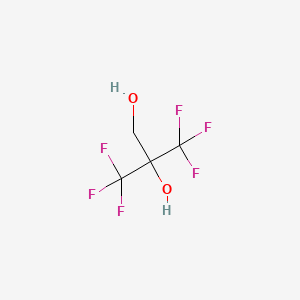

![molecular formula C10H5Cl2F3N4 B3031158 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine CAS No. 169323-78-8](/img/structure/B3031158.png)

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine

Overview

Description

The compound “(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine” is a complex organic molecule. It is related to the class of compounds known as triazines . Triazines are a group of nitrogen-containing heterocyclic compounds that have been shown to exhibit various properties and are used in a range of applications.

Synthesis Analysis

The synthesis of similar triazine compounds has been reported in the literature. For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction . Another study reported the synthesis of triazinyldiaminostilbene compounds by reacting 4,4′-diaminostilbene-2,2′-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis

The molecular structure of similar triazine compounds has been characterized using various spectroscopic techniques such as ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible . These techniques provide detailed information about the molecular structure and the nature of the chemical bonds in the compound.Chemical Reactions Analysis

The chemical reactivity of similar triazine compounds has been studied. For example, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction . Another study reported the reaction of bis-(4,6-dichloro-[1,3,5]triazin-2-yl)-diazene with furan proceeds with the formation of inverse electron demand Diels-Alder product with a high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazine compounds have been reported. For instance, one study reported that a related compound has a transition temperature of 64°C and a viscosity of 3.7 mPa·s at 25°C . Another study reported that a cyanurated H-acid (CHA) azo dye, which is a related compound, was characterized using FT-IR spectrophotometer and GC-MS spectroscopy .Mechanism of Action

Target of Action

The primary target of 4,6-dichloro-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is the γ-aminobutyric acid (GABA)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system. By targeting these channels, the compound can influence nerve cell activity and potentially disrupt the normal functioning of the nervous system .

Mode of Action

The compound acts by inhibiting the GABA-gated chloride channels . This inhibition results in uncontrolled hyperactivity of the central nervous system . The compound’s interaction with its targets leads to changes in the normal functioning of the nervous system, which can have significant effects on the organism.

Biochemical Pathways

The compound’s action on the GABA-gated chloride channels affects the neurotransmission pathways in the central nervous system . By inhibiting these channels, the compound disrupts the normal flow of chloride ions across the nerve cell membrane, leading to a state of hyperexcitability. This disruption can affect various downstream effects, including muscle coordination, response to stimuli, and other neurological functions.

Result of Action

The result of the compound’s action is the induction of uncontrolled hyperactivity in the central nervous system . This can lead to a range of effects, depending on the organism and the extent of exposure. In some cases, this hyperactivity can result in paralysis or death, particularly in organisms like insects .

Advantages and Limitations for Lab Experiments

One of the advantages of using (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine in lab experiments is its high potency and specificity towards its target enzymes. This allows for lower concentrations of this compound to be used, minimizing the potential for off-target effects. However, one of the limitations of using this compound is its potential toxicity towards non-target organisms, which can limit its use in certain applications.

Future Directions

There are several future directions for research on (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine. One direction is the development of more efficient and environmentally friendly synthesis methods for this compound. Another direction is the investigation of this compound's potential as an antiviral and anticancer agent in clinical trials. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of active research.

Scientific Research Applications

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In medicine, this compound has been investigated for its potential as an antiviral and anticancer agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name |

4,6-dichloro-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-5(2-4-6)10(13,14)15/h1-4H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKFLSVKRDEXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381791 | |

| Record name | (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169323-78-8 | |

| Record name | (4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

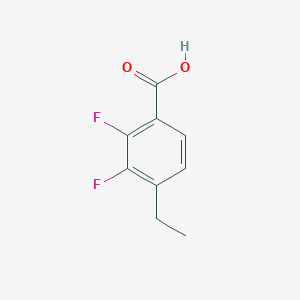

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

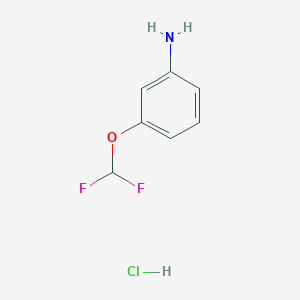

![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)

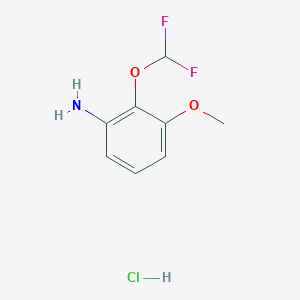

![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)